molecular formula C11H15NO2 B3055779 3-(Benzylamino)-2-methylpropanoic acid CAS No. 66839-25-6

3-(Benzylamino)-2-methylpropanoic acid

Cat. No.: B3055779
CAS No.: 66839-25-6
M. Wt: 193.24 g/mol
InChI Key: MHNYZRMMCUVHAA-UHFFFAOYSA-N
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Description

3-(Benzylamino)-2-methylpropanoic acid is an organic compound that features a benzylamino group attached to a 2-methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-methylpropanoic acid under appropriate conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding benzylidene derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of carboxylic acids to alcohols.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Benzylidene derivatives.

    Reduction: 3-(Benzylamino)-2-methylpropanol.

    Substitution: Various substituted benzylamino derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylamino)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the interactions of benzylamino groups with biological macromolecules.

    Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    2-Methylpropanoic acid: The parent acid without the benzylamino group.

    3-(Phenylamino)-2-methylpropanoic acid: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

3-(Benzylamino)-2-methylpropanoic acid is unique due to the presence of both a benzylamino group and a 2-methylpropanoic acid backbone. This combination imparts specific chemical properties and reactivity that are distinct from its individual components or similar compounds.

Properties

IUPAC Name

3-(benzylamino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(11(13)14)7-12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNYZRMMCUVHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328593
Record name 3-(benzylamino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66839-25-6
Record name 3-(benzylamino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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